molecular formula C18H19N3O B8728958 N-(4-Isopropoxyphenyl)-2-methylquinazolin-4-amine CAS No. 827031-12-9

N-(4-Isopropoxyphenyl)-2-methylquinazolin-4-amine

Cat. No. B8728958
M. Wt: 293.4 g/mol
InChI Key: LRVWJQNNVSNJSX-UHFFFAOYSA-N
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Patent
US07618975B2

Procedure details

The title compound was prepared from 4-chloro-2-methyl-quinazoline (100 mg, 0.56 mmol), 4-isopropoxy-phenylamine (84.66 mg, 0.56 mmol) by a procedure similar to example 78. 1H NMR (CDCl3): 7.84-7.72 (m, 3H), 7.70-7.66 (m, 2H)), 7.50-7.45 (m, 1H), 7.30 (brs, 1H), 6.96-6.93 (m, 2H), 4.59-4.51 (m, 1H), 2.68 (s, 3H), 1.36 (d, J=6.3 Hz, 6H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
84.66 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([CH3:12])[N:3]=1.[CH:13]([O:16][C:17]1[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][CH:18]=1)([CH3:15])[CH3:14]>>[CH:13]([O:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[N:5]=[C:4]([CH3:12])[N:3]=2)=[CH:19][CH:18]=1)([CH3:15])[CH3:14]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=NC(=NC2=CC=CC=C12)C
Name
Quantity
84.66 mg
Type
reactant
Smiles
C(C)(C)OC1=CC=C(C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CC=C(C=C1)NC1=NC(=NC2=CC=CC=C12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.